molecular formula C12H10O2 B1194737 2,3-Dimethyl-1,4-naphthoquinone CAS No. 2197-57-1

2,3-Dimethyl-1,4-naphthoquinone

Cat. No.: B1194737
CAS No.: 2197-57-1
M. Wt: 186.21 g/mol
InChI Key: LGFDNUSAWCHVJN-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4-naphthoquinone is an organic compound belonging to the class of naphthoquinones. These compounds are characterized by a naphthalene ring fused to a quinone moiety. The molecular formula of this compound is C12H10O2, and it is known for its vibrant redox properties, making it a significant compound in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-1,4-naphthoquinone plays a significant role in biochemical reactions, primarily through its ability to participate in redox cycling. This compound can generate reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, which can influence various cellular processes . It interacts with enzymes like fumarate reductase, which is involved in the electron transport chain . Additionally, this compound can modulate the activity of proteins involved in oxidative stress responses, such as Nrf2, by altering their redox state .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can induce oxidative stress by increasing the levels of ROS, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of receptor tyrosine kinases, such as the epidermal growth factor receptor, thereby affecting gap junctional intercellular communication . These effects can result in changes in cell proliferation, apoptosis, and other cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to undergo redox cycling, leading to the generation of ROS . This compound can bind to and inhibit enzymes such as fumarate reductase, disrupting the electron transport chain and leading to increased oxidative stress . Additionally, this compound can modulate gene expression by activating transcription factors like Nrf2, which regulates the expression of antioxidant response genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and alterations in cellular metabolism . Additionally, the compound’s ability to generate ROS can result in cumulative damage to cellular components over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce mild oxidative stress and modulate cellular signaling pathways . At higher doses, it can cause significant toxicity and adverse effects, such as increased apoptosis and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and redox cycling . It interacts with enzymes such as fumarate reductase and other components of the electron transport chain, influencing metabolic flux and the levels of metabolites . The compound’s ability to generate ROS also affects the overall redox balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as mitochondria, where it exerts its effects on cellular metabolism and signaling .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and cytoplasm . Its activity and function can be influenced by its subcellular localization, as the compound can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can disrupt the electron transport chain and induce oxidative stress . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, affecting its overall activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,4-naphthoquinone typically involves the oxidation of 2,3-dimethylnaphthalene. One common method includes the use of chromium trioxide (CrO3) in acetic acid as the oxidizing agent. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthoquinone .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic oxidation processes. These methods often employ catalysts such as vanadium pentoxide (V2O5) supported on silica or alumina. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethyl-1,4-naphthoquinone has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,3-Dimethyl-1,4-naphthoquinone can be compared with other naphthoquinones such as:

Uniqueness: this compound is unique due to its specific redox properties and its ability to generate ROS, making it a valuable compound in studies related to oxidative stress and redox biology .

Properties

IUPAC Name

2,3-dimethylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFDNUSAWCHVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176380
Record name 2,3-Dimethyl-1,4-naphthoquinone
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2197-57-1
Record name 2,3-Dimethyl-1,4-naphthoquinone
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Record name 2,3-Dimethyl-1,4-naphthoquinone
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Record name 2,3-Dimethyl-1,4-naphthoquinone
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Record name 2,3-Dimethylnaphthoquinone
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Record name 2,3-Dimethyl-1,4-naphthoquinone
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Record name 2,3-dimethyl-1,4-dihydronaphthalene-1,4-dione
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Record name 2,3-DIMETHYL-1,4-NAPHTHOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: DMNQ exhibits its effects through various mechanisms, including:

  • Redox Cycling: DMNQ can undergo both one- and two-electron reduction, leading to the formation of reactive oxygen species (ROS) [ [], []]. This redox cycling can cause oxidative stress and damage to cellular components. [ [], []]
  • Alkylation: Certain DMNQ derivatives with specific leaving groups (e.g., methyl sulfonate) possess alkylating properties. [ []] These derivatives can covalently bind to cellular targets, potentially disrupting their function.
  • Interaction with Specific Enzymes: Research suggests that DMNQ interacts with enzymes like sepiapterin reductase, potentially affecting tetrahydrobiopterin biosynthesis and contributing to tissue injury. [ []]

ANone:

    ANone: While specific material compatibility data is not detailed in the provided research, it's important to note that quinones are generally sensitive to light, oxygen, and reducing agents.

    A:

    • Electron Acceptor: DMNQ can act as an electron acceptor in various biological and chemical reactions. For instance, it can be reduced by sulfide-quinone oxidoreductases (SQRs) [ []] and hydrogenases [ [], []] in certain bacteria.
    • Model Compound: DMNQ is often used as a model quinone in biochemical studies to investigate electron transport chains and quinone-enzyme interactions. [ [], [], []]

    ANone:

    • Substituents: The nature and position of substituents on the naphthoquinone ring system greatly influence the compound's reactivity and biological activity. For example, the presence of leaving groups at positions 2 and 3 can impart alkylating properties. [ []] The size and electronic nature of substituents can also affect its redox potential and interaction with enzymes. [ [], []]
    • Side Chain vs. Nuclear Amination: Studies have shown that the position of amination (side chain or quinone nucleus) can be influenced by the steric bulk of the amine used in the reaction. [ []]

    A:

    • Anticancer Activity: Some DMNQ derivatives have shown promising anticancer activity in vitro and in vivo. For example, the methyl sulfonate, methyl carbamate, and 2-chloroethyl carbamate derivatives exhibited significant antitumor activity against Sarcoma 180 tumors in mice. [ []]
    • Toxicity: It's crucial to recognize that DMNQ and its derivatives can also exhibit toxicity. [ [], []] Studies in rat hepatocytes have shown that menadione (2-methyl-1,4-naphthoquinone) and related quinones can disrupt thiol homeostasis and energy charge, leading to cytotoxicity. [ []]

    A:

    • Spectroscopy: UV-Vis spectroscopy is frequently used to monitor the reduction and oxidation of DMNQ. [ [], []]
    • EPR Spectroscopy: Electron paramagnetic resonance (EPR) spectroscopy helps characterize paramagnetic species formed during DMNQ redox reactions, providing insights into reaction mechanisms. [ []]
    • Chromatography: High-performance liquid chromatography (HPLC) can be employed to separate and quantify DMNQ and its derivatives. [ []]
    • Mass Spectrometry: Mass spectrometry techniques, including electrospray ionization (ESI)-MS, are valuable for identifying and characterizing DMNQ and its reaction products. [ []]

    A:

    • Biochemistry and Bioenergetics: DMNQ research provides valuable insights into bacterial electron transport chains and quinone-enzyme interactions. [ [], [], []]
    • Medicinal Chemistry and Drug Development: The anticancer activity of certain DMNQ derivatives highlights its potential in drug discovery. [ []] Understanding its SAR can guide the development of more potent and selective analogs.
    • Toxicology: Investigating the mechanisms of DMNQ-induced toxicity is essential for assessing its safety and potential risks. [ [], [], []]

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